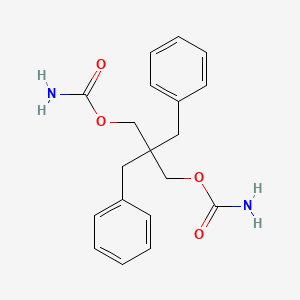
1,3-Propanediol, 2,2-dibenzyl-, dicarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Propanediol, 2,2-dibenzyl-, dicarbamate is a chemical compound with the molecular formula C19H22N2O4 It is known for its unique structure, which includes two benzyl groups attached to a 1,3-propanediol backbone, with dicarbamate functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Propanediol, 2,2-dibenzyl-, dicarbamate typically involves the reaction of 1,3-propanediol with benzyl chloride in the presence of a base to form 2,2-dibenzyl-1,3-propanediol. This intermediate is then reacted with phosgene or a similar carbonylating agent to introduce the dicarbamate groups. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity levels.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Propanediol, 2,2-dibenzyl-, dicarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the dicarbamate groups to amines.
Substitution: Nucleophilic substitution reactions can occur at the benzyl positions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in polar solvents.
Major Products Formed
Oxidation: Formation of benzaldehyde derivatives.
Reduction: Formation of 1,3-propanediol derivatives with amine groups.
Substitution: Formation of substituted benzyl derivatives.
Aplicaciones Científicas De Investigación
1,3-Propanediol, 2,2-dibenzyl-, dicarbamate has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,3-Propanediol, 2,2-dibenzyl-, dicarbamate involves its interaction with molecular targets such as enzymes and receptors. The dicarbamate groups can form hydrogen bonds and other interactions with active sites, influencing the activity of the target molecules. The benzyl groups may also play a role in the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
2,2-Dibenzyl-1,3-propanediol: Similar structure but lacks the dicarbamate groups.
1,3-Propanediol, 2,2-diethyl-: Similar backbone but with ethyl groups instead of benzyl groups.
Meprobamate: A related carbamate compound with different pharmacological properties.
Uniqueness
1,3-Propanediol, 2,2-dibenzyl-, dicarbamate is unique due to its specific combination of benzyl and dicarbamate groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
25451-46-1 |
|---|---|
Fórmula molecular |
C19H22N2O4 |
Peso molecular |
342.4 g/mol |
Nombre IUPAC |
(2,2-dibenzyl-3-carbamoyloxypropyl) carbamate |
InChI |
InChI=1S/C19H22N2O4/c20-17(22)24-13-19(14-25-18(21)23,11-15-7-3-1-4-8-15)12-16-9-5-2-6-10-16/h1-10H,11-14H2,(H2,20,22)(H2,21,23) |
Clave InChI |
KMVDKBLIWZGDTG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CC(CC2=CC=CC=C2)(COC(=O)N)COC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


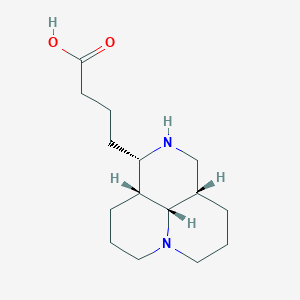

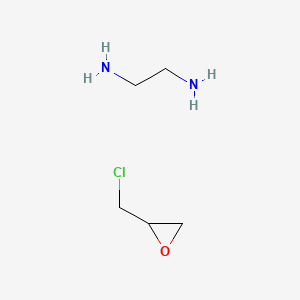
![Ethanone, 1-[2,4-bis(acetyloxy)phenyl]-2-phenyl-](/img/structure/B14706499.png)
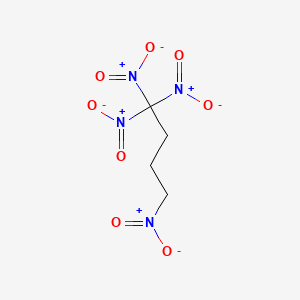

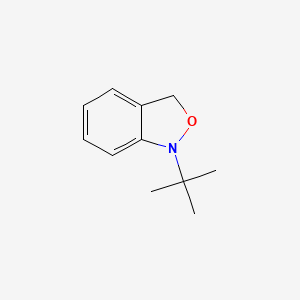
![3-[(Carboxymethyl)sulfanyl]-D-valine](/img/structure/B14706527.png)
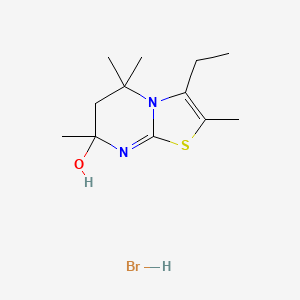
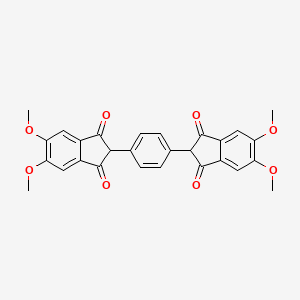
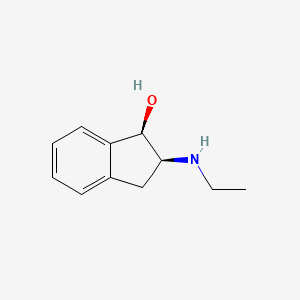
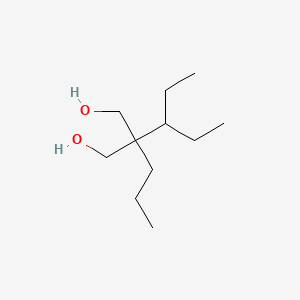
![1,4,5,6,7,7-Hexabromobicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14706551.png)

